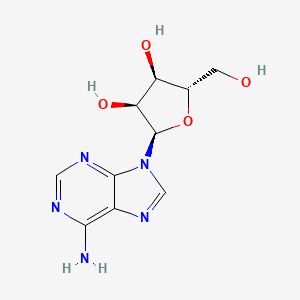

9-alpha-Ribofuranosyladenine

Description

Overview of Nucleosides and Their Biological Significance

Nucleosides are organic molecules that serve as the fundamental building blocks of nucleic acids, namely deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). mhmedical.combiologyonline.com They are composed of a nitrogen-containing base, which can be either a purine (B94841) (adenine or guanine) or a pyrimidine (B1678525) (cytosine, thymine, or uracil), linked to a five-carbon sugar, which is deoxyribose in DNA and ribose in RNA. mhmedical.com When a phosphate (B84403) group is attached to the sugar moiety of a nucleoside, it becomes a nucleotide, the monomeric unit of DNA and RNA. biologyonline.comcreative-proteomics.com

The biological significance of nucleosides extends far beyond their role as constituents of genetic material. mhmedical.combiologyonline.com They are intimately involved in a myriad of cellular processes. For instance, adenosine (B11128), a purine nucleoside, is a key component of adenosine triphosphate (ATP), the primary energy currency of the cell. biologyonline.comcreative-proteomics.com ATP stores chemical energy in its high-energy phosphate bonds, which is released upon hydrolysis to adenosine diphosphate (B83284) (ADP) to power metabolic reactions. biologyonline.com Nucleosides and their derivatives also function as crucial signaling molecules within and between cells. mhmedical.commicrobenotes.com Cyclic adenosine monophosphate (cAMP), for example, is a second messenger involved in various signal transduction pathways. nih.gov

Furthermore, the field of medicine has harnessed the biological importance of nucleosides by developing synthetic nucleoside analogs. creative-proteomics.comnih.gov These modified nucleosides can act as antiviral and anticancer agents by interfering with the synthesis of nucleic acids in viruses and cancer cells. creative-proteomics.comnih.gov

Isomeric Forms of Adenosine: Alpha- vs. Beta-Anomers

The structural diversity of nucleosides is enhanced by the existence of isomers, particularly anomers. Anomers are a type of stereoisomer that differ in the configuration at the anomeric carbon, the carbon atom that is part of the hemiacetal or hemiketal group in the cyclic form of a sugar. cazypedia.orgcreative-proteomics.com In the context of adenosine, the anomeric carbon is the C1' carbon of the ribose sugar.

The two primary anomers of adenosine are the alpha (α) and beta (β) forms. This designation refers to the stereochemistry at the anomeric center. cazypedia.org In the naturally occurring and biologically predominant form, adenosine exists as the β-anomer, known as 9-β-D-ribofuranosyladenine. rsc.org In this configuration, the adenine (B156593) base is located on the same side of the ribose ring as the C5' hydroxymethyl group. cazypedia.org

Conversely, 9-alpha-Ribofuranosyladenine, also known as α-adenosine, is the alpha-anomer. ontosight.ailookchem.com In this isomer, the adenine base is on the opposite side of the ribose ring relative to the C5' hydroxymethyl group. cazypedia.org This seemingly subtle difference in spatial arrangement can lead to significant variations in the physical, chemical, and biological properties of the molecule. rsc.org While β-nucleosides are the standard building blocks of nucleic acids, α-nucleosides are rare in nature but have garnered scientific interest due to their unique properties, such as high stability and the ability to form parallel double-stranded structures. rsc.org

Historical Perspective on the Discovery and Initial Characterization of this compound

The exploration of nucleoside chemistry led to the synthesis and characterization of various isomers, including the alpha-anomers. While the naturally occurring β-anomer of adenosine was known for some time, the synthesis of its α-anomer, this compound, was a significant step in understanding the structure-activity relationships of nucleosides.

In 1967, Schramm and colleagues reported a novel method for synthesizing α-adenosine. rsc.org By heating a mixture of ribose, adenine, and phenyl polyphosphate at 100°C for a short duration in the presence of an acid, they were able to produce a mixture containing both the β- and α-anomers of adenosine. rsc.org This method was notable for its simplicity, as it utilized unprotected ribose and nucleobase, bypassing the need for intermediate protection steps that were common in traditional synthesis. rsc.org

Subsequent research focused on the biological activities and modes of action of 9-alpha-arabinofuranosyladenine, a related arabinose-containing nucleoside, and its derivatives. nih.gov Studies in the early 1980s investigated the effects of these compounds on nucleic acid synthesis and their potential as antiviral agents. nih.gov These initial investigations laid the groundwork for further exploration into the unique biochemical properties of α-nucleosides and their potential applications. The synthesis of related compounds, such as 9-(2,3-dideoxy-2,3-difluoro-β-D-arabinofuranosyl)adenine and its α-anomer, has also been a subject of research, further expanding the library of available nucleoside analogs for study. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

(2R,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10+/m0/s1 |

InChI Key |

OIRDTQYFTABQOQ-SXVXDFOESA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of 9 Alpha Ribofuranosyladenine

Early Synthetic Approaches to 9-alpha-Ribofuranosyladenine

The initial syntheses of α-nucleosides were often characterized by a lack of stereoselectivity, typically yielding the desired α-anomer as a minor product alongside the more thermodynamically stable β-anomer.

Early methods for constructing the N-glycosidic bond between adenine (B156593) and ribose were foundational but often struggled with selectivity. One of the classic approaches is the Silyl-Hilbert-Johnson reaction, which involves coupling a silylated heterocyclic base with a protected glycosyl halide. guidechem.com This method, while historically significant, frequently results in a mixture of α and β anomers, with the β-configuration product being predominant. guidechem.com The separation of these anomers can be challenging, leading to low yields of the target α-configuration product. guidechem.com

Another early technique involved transglycosylation, where the glycosyl moiety is transferred from a pyrimidine (B1678525) nucleoside to a purine (B94841) base. acs.org Additionally, methods using acyl-protected sugars coupled with various bases have been explored. For instance, the reaction of 3-Deoxy-2,5-di-O-p-nitrobenzoyl-alpha-D-threo-pentofuranosyl bromide with 6-(benzamido)chloromercuriopurine, followed by saponification, was used to yield a 9-substituted adenine derivative. nih.govmtu.edu These early glycosylation reactions were pivotal in establishing the possibility of synthesizing α-nucleosides, though they highlighted the significant hurdles in achieving stereochemical purity.

The primary challenge in the synthesis of 9-α-ribofuranosyladenine is controlling the stereochemistry at the anomeric carbon (C1' of the ribofuranose ring). In most glycosylation reactions, the formation of the β-anomer is favored due to the "anomeric effect" and the potential for neighboring group participation from a protecting group at the C2' position of the ribose.

In early syntheses, achieving stereochemical control was largely reliant on the separation of the resulting anomeric mixtures through crystallization or chromatography. guidechem.com The reaction conditions, such as the choice of solvent, temperature, and Lewis acid catalyst, were manipulated in an attempt to influence the α/β ratio, but obtaining the α-anomer as the major product was a significant obstacle. The inherent difficulty in controlling this aspect of the synthesis spurred the development of more advanced methodologies aimed at directing the stereochemical outcome.

Modern and Advanced Synthetic Methodologies

Contemporary approaches to the synthesis of 9-α-ribofuranosyladenine have focused on developing highly selective reactions that overcome the challenges of regioselectivity and stereoselectivity inherent in earlier methods.

A critical challenge in adenine glycosylation is achieving regioselectivity, as the purine ring has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9) that can react. For the synthesis of 9-α-ribofuranosyladenine, the glycosidic bond must be formed exclusively at the N9 position. Direct ribosylation of nucleobases is a synthetic challenge due to the low nucleophilicity of the N9 position of purines. researchgate.net

Modern methods have introduced catalysts to enhance regiocontrol. For example, Titanium-catalyzed ribosylation has been shown to improve the selectivity for N9 purine nucleosides over undesired isomers. researchgate.net This method has demonstrated the ability to produce N9-ribosylated adenines with excellent levels of regiocontrol. researchgate.net Another strategy involves the use of formamidopyrimidines, which can be condensed with ribose to regioselectively produce N9-purine ribosides without the formation of N7-isomers. researchgate.net These advanced methods provide more direct and efficient pathways to the desired N9-substituted adenine core.

Achieving high diastereoselectivity to favor the α-anomer over the β-anomer remains a key focus of modern synthesis. Acyclic approaches have been developed to improve diastereoselectivity in the synthesis of nucleoside analogues. scholaris.ca This strategy involves coupling the nucleobase with an acyclic dithioacetal substrate, which can selectively generate a 1',2'-syn thioaminal intermediate, leading to better control over the final stereochemistry after cyclization. scholaris.ca

Furthermore, specific catalysts and reaction conditions are employed to direct the stereochemical outcome. For instance, the use of certain Lewis acids like tin tetrachloride (SnCl₄) in the glycosylation of N⁶-benzoyladenine can influence the anomeric ratio. nih.gov Convergent synthesis strategies, where the sugar and base moieties are prepared separately and then coupled, allow for more precise control over the stereochemistry of the final product. nih.govresearchgate.net

| Method | Key Feature | Selectivity | Reference |

| Silyl-Hilbert-Johnson | Classic coupling of silylated base and glycosyl halide | Poor α/β selectivity | guidechem.com |

| Titanium Catalysis | Enhances N9 regioselectivity | Excellent N9 vs N6/N7 | researchgate.net |

| Acyclic Approach | Uses acyclic sugar precursors | Improved diastereoselectivity | scholaris.ca |

| Convergent Synthesis | Separate synthesis of sugar and base | High stereochemical control | nih.govresearchgate.net |

The use of protecting groups is fundamental to the successful synthesis of 9-α-ribofuranosyladenine. umich.edu These groups temporarily mask reactive functional groups, such as the hydroxyl groups on the ribose sugar and the exocyclic amino group of adenine, to prevent unwanted side reactions and direct the synthesis towards the desired product. jocpr.com

The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ease of their selective removal. jocpr.com Common strategies include:

Hydroxyl Protection: The hydroxyl groups of the ribose are typically protected as esters (e.g., benzoyl) or ethers (e.g., silyl (B83357) ethers like tert-butyldimethylsilyl or benzyl). guidechem.comjocpr.com The 5'-hydroxyl group is often protected with a bulky group like dimethoxytrityl (DMT) to allow for selective reactions at other positions. umich.eduwikipedia.org

Amino Protection: The N⁶-amino group of adenine is commonly protected with an acyl group, such as a benzoyl (Bz) group, to reduce its nucleophilicity and prevent side reactions during glycosylation. nih.govjocpr.com

Orthogonal Protection: Modern syntheses often employ an orthogonal protecting group strategy, where different classes of protecting groups are used that can be removed under distinct conditions (e.g., acid-labile, base-labile, or removed by hydrogenolysis). jocpr.com This allows for the sequential deprotection and modification of the nucleoside.

The strategic application and removal of these protecting groups are essential for achieving high yields and purity in the multi-step synthesis of α-nucleosides. umich.eduresearcher.life

Synthesis of Structural Analogs and Derivatives

The generation of 9-α-ribofuranosyladenine derivatives is a synthetic challenge, primarily due to the thermodynamic preference for the β-anomer during glycosylation reactions. nih.gov General methods for the synthesis of α-nucleosides include the mercuri procedure, fusion reactions, and Vorbrüggen glycosylation, often requiring careful control of reaction conditions to favor the formation of the α-anomer. nih.gov An alternative approach involves the anomerization of the more readily accessible β-nucleosides to their α-counterparts. nih.gov

Modification at the Purine Base (e.g., N6-, 2-Substitutions)

Modifications at the purine base of 9-α-ribofuranosyladenine can significantly alter its biological properties. While specific literature on N6- and 2-substitutions of 9-α-D-ribofuranosyladenine is limited, studies on closely related analogs provide insight into potential synthetic strategies.

For instance, 2-substituted derivatives of the analogous 9-α-D-arabinofuranosyladenine have been synthesized. nih.gov The general approach involves the fusion of a protected sugar, such as tetra-O-acetyl-α-D-arabinofuranose, with a disubstituted purine, like 2,6-dichloropurine. This is followed by the stepwise displacement of the chloro groups to introduce various substituents at the 2-position. nih.gov A similar strategy could theoretically be applied to a protected α-D-ribofuranose to achieve 2-substituted 9-α-ribofuranosyladenine derivatives.

| Starting Material (Sugar) | Starting Material (Base) | Key Reaction | Product |

| Tetra-O-acetyl-α-D-arabinofuranose | 2,6-Dichloropurine | Fusion reaction followed by nucleophilic substitution | 2-Substituted-9-α-D-arabinofuranosyladenine |

Table 1: Synthesis of 2-Substituted 9-α-D-arabinofuranosyladenine Derivatives

Modification of the Ribofuranosyl Moiety

Alterations to the ribofuranosyl moiety can impact the nucleoside's conformation, stability, and interaction with cellular enzymes.

The synthesis of 2'-deoxy-α-D-ribofuranosyl nucleosides has been achieved through TMS-triflate-catalyzed trans-2-deoxyribosylation. jst.go.jp This method involves the transfer of the deoxyribose moiety from a pyrimidine nucleoside to a purine base, yielding the α-anomer. jst.go.jp Additionally, a fusion procedure utilizing 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose has been developed for the synthesis of both α- and β-anomers of 2'-deoxy-9-purinyl-ribofuranosides. acs.org

The synthesis of dideoxy analogs, such as 9-(2,3-dideoxy-2,3-difluoro-β-D-arabinofuranosyl)adenine, has been accomplished, with the corresponding α-anomer also being isolated from the reaction mixture. nih.govresearchgate.net

| Starting Material (Sugar Donor) | Starting Material (Base Acceptor) | Catalyst/Reagent | Product |

| 3',5'-di-O-p-toluoyl-2'-deoxy-N-4-anisoylcytidine | N6-Benzoyladenine | TMS-triflate | α-2'-Deoxyadenosine |

| 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose | Various Purines | Fusion | 9-(2'-deoxy-α-D-ribofuranosyl)purines |

Table 2: Synthetic Approaches to 2'-Deoxy-α-nucleosides

Locked Nucleic Acids (LNAs) are a class of modified nucleic acids where the ribose ring is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This modification enhances the binding affinity and stability of oligonucleotides. While the synthesis of LNA nucleosides is well-established, specific examples for 9-α-D-ribofuranosyladenine are not prevalent in the literature. The synthesis of α-LNA, a stereoisomer of LNA with an α-D-configuration, has been reported for pyrimidine nucleosides, indicating the feasibility of synthesizing such constrained α-anomers. nih.gov

The replacement of the furanose ring oxygen with a sulfur atom yields 4'-thionucleosides, which often exhibit interesting biological activities. The synthesis of 4'-thio-D-arabinofuranosylpurine nucleosides has been reported, which includes the preparation of the α-anomer of 2-chloro-9-(4-thioarabinofuranosyl)adenine. nih.gov The synthesis involves the coupling of a protected 4-thio-D-arabinofuranose precursor with the desired purine base. nih.gov While this demonstrates the synthesis of an α-anomeric 4'-thio-arabinofuranosyl nucleoside, specific reports on the 4'-thio-α-D-ribofuranosyladenine analog are scarce.

Synthesis of Regioisomers (e.g., N7-Ribofuranosyladenine, 1-Ribofuranosyladenine)

The regioselective synthesis of adenosine (B11128) analogs, where the ribofuranosyl moiety is attached to different nitrogen atoms of the adenine base, presents a significant chemical challenge due to the multiple nucleophilic sites on the purine ring. Typically, glycosylation of adenine derivatives leads to the thermodynamically more stable N9-isomer as the major product. However, specific synthetic strategies have been developed to favor the formation of the less common N7 and N1 isomers.

N7-Ribofuranosyladenine:

The synthesis of N7-ribofuranosyladenine often involves the direct glycosylation of a protected adenine derivative, where reaction conditions are optimized to favor kinetic control over thermodynamic control. One common approach is the Vorbrüggen glycosylation, which utilizes a silylated heterocyclic base and a protected sugar donor in the presence of a Lewis acid catalyst.

Studies on the glycosylation of purine analogs, such as 6-chloropurine, have shown that the choice of Lewis acid can significantly influence the ratio of N7 to N9 isomers. For instance, using tin tetrachloride (SnCl₄) or titanium tetrachloride (TiCl₄) as a catalyst with a peracetylated ribofuranose can direct the glycosylation towards the N7 position. acs.orgnih.gov The general strategy involves:

Silylation of the Purine Base: The adenine base is first silylated, typically with N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS), to enhance its solubility and reactivity.

Glycosylation Reaction: The silylated adenine is then coupled with a protected ribofuranosyl donor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-ribofuranose, in the presence of a Lewis acid catalyst. The choice of solvent and temperature is critical for maximizing the yield of the desired N7-isomer.

Deprotection: The resulting protected nucleoside is then deprotected to yield the final N7-ribofuranosyladenine.

It has been observed that in the silyl method, the 7-ribosylated derivative can be formed as a kinetic product. researchgate.net Subsequent isomerization to the more stable 9-regioisomer can occur, necessitating careful control of reaction times. researchgate.net

1-Ribofuranosyladenine:

The synthesis of 1-ribofuranosyladenine is particularly challenging due to the lower nucleophilicity of the N1 position compared to N9 and N7. However, research has demonstrated that the regioselectivity of ribosylation can be steered towards the N1 position by modifying the adenine base.

A key strategy involves the use of N⁶-acylated adenine derivatives. When the exocyclic amino group at the C6 position is protected with an acyl group (e.g., benzoyl or isobutyryl), the electronic properties of the purine ring are altered, favoring glycosylation at the N1 position under silylating conditions. researchgate.net This reaction typically proceeds as a kinetically controlled process. The proposed mechanism suggests that the initial ribosylation occurs at the N1 position, and this intermediate can then be isolated before it has a chance to rearrange to the thermodynamically favored N9 isomer. researchgate.net

The general procedure for the synthesis of 1-ribofuranosyladenine involves:

N⁶-Acylation of Adenine: Adenine is first protected at the exocyclic amino group.

Silylation: The N⁶-acyladenine is then silylated to increase its reactivity.

Glycosylation: The silylated derivative is reacted with a protected ribose donor in the presence of a suitable catalyst.

Deprotection: The protecting groups on the sugar and the base are removed to yield 1-ribofuranosyladenine.

This method has enabled the synthesis of the previously elusive 1-(β-D-ribofuranosyl)adenine in reasonable yields. researchgate.net

Table 1: Comparison of Synthetic Strategies for Regioisomers of Ribofuranosyladenine

| Regioisomer | Key Synthetic Strategy | Catalyst/Reagents | Important Considerations |

| N7-Ribofuranosyladenine | Vorbrüggen glycosylation of silylated adenine | SnCl₄, TiCl₄ | Kinetically controlled reaction; potential for isomerization to the N9-isomer. acs.orgnih.govresearchgate.net |

| 1-Ribofuranosyladenine | Glycosylation of N⁶-acylated adenine | Silylating agents, Lewis acids | Kinetically controlled reaction; N⁶-protection is crucial for directing glycosylation to N1. researchgate.net |

Synthesis of Phosphorylated Derivatives (e.g., 5'-monophosphates)

The biological activity of nucleosides is often dependent on their conversion to the corresponding nucleotides (monophosphates, diphosphates, and triphosphates) within the cell. Therefore, the chemical synthesis of phosphorylated derivatives of this compound is of significant interest for biological and pharmacological studies. The primary target is often the 5'-monophosphate, which can be further converted to the di- and triphosphates enzymatically.

A common method for the synthesis of nucleoside 5'-monophosphates involves the selective phosphorylation of the 5'-hydroxyl group of a partially protected nucleoside. A well-established procedure is the Yoshikawa method, which utilizes phosphoryl chloride (POCl₃) in a trialkyl phosphate (B84403) solvent.

The synthesis of this compound-5'-monophosphate would generally follow these steps:

Protection of Ribose Hydroxyls: To ensure selective phosphorylation at the 5' position, the 2' and 3' hydroxyl groups of the ribose moiety are typically protected. A common protecting group is the isopropylidene group, which can be introduced by reacting the nucleoside with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.

Phosphorylation: The 2',3'-O-isopropylidene-9-alpha-ribofuranosyladenine is then subjected to phosphorylation. This is commonly achieved using phosphoryl chloride in trimethyl phosphate at low temperatures.

Hydrolysis and Deprotection: The reaction mixture is then hydrolyzed, and the isopropylidene protecting group is removed under acidic conditions to yield the desired this compound-5'-monophosphate.

This general approach has been successfully applied to the synthesis of the 5'-monophosphates of various nucleoside analogs, including 9-alpha-D-arabinofuranosylhypoxanthine 5'-monophosphate. nih.gov

Table 2: General Steps for the Synthesis of this compound-5'-monophosphate

| Step | Procedure | Key Reagents |

| 1. Protection | Protection of the 2' and 3' hydroxyl groups of this compound. | Acetone or 2,2-dimethoxypropane, acid catalyst. |

| 2. Phosphorylation | Selective phosphorylation of the 5'-hydroxyl group. | Phosphoryl chloride (POCl₃), trimethyl phosphate. |

| 3. Deprotection | Removal of the protecting group to yield the final product. | Acidic hydrolysis. |

Structural Elucidation and Conformational Analysis of 9 Alpha Ribofuranosyladenine and Its Analogs

X-ray Crystallographic Studies

X-ray crystallography provides a high-resolution view of the molecular structure of a compound in its crystalline state. The crystal structure of 9-alpha-D-arabinofuranosyladenine has been determined, revealing key insights into its solid-state conformation. nist.gov

Determination of Molecular Conformation in Crystalline State

The crystal structure of 9-alpha-D-arabinofuranosyladenine was determined using three-dimensional X-ray counter data. The compound crystallizes in the orthorhombic space group P2(1)2(1)2(1). nist.gov A notable feature of the crystal structure is the presence of two crystallographically independent molecules, designated as molecule A and molecule B, within the asymmetric unit. nist.gov This means that the two molecules can adopt slightly different conformations within the crystal lattice. The conformation about the extracyclic C(4')-C(5') bond is observed to be gauche-gauche in both molecules. nist.gov Both independent molecules adopt an anti conformation, which is a common feature for alpha-nucleosides. nist.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| Unit Cell Dimensions | |

| a | 6.720(5) Å |

| b | 40.188(35) Å |

| c | 8.357(8) Å |

Analysis of Glycosyl Torsional Angles

The glycosyl torsional angle (χ) defines the orientation of the adenine (B156593) base relative to the ribose sugar moiety. In the crystalline state, the two independent molecules of 9-alpha-D-arabinofuranosyladenine exhibit different glycosyl torsional angles. For molecule A, the χ angle is -73°, while for molecule B, it is -64°. nist.gov These values are consistent with the anti conformation typically observed in other alpha-nucleosides. nist.gov

| Molecule | Glycosyl Torsional Angle (χ) |

|---|---|

| Molecule A | -73° |

| Molecule B | -64° |

Sugar Pucker Conformations (e.g., C3'-endo, C2'-exo-C3'-endo)

| Molecule | Sugar Pucker Conformation |

|---|---|

| Molecule A | C(2')-exo-C(3')-endo (2T3) |

| Molecule B | C(3')-endo (3E) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

While X-ray crystallography provides a static picture of the molecular conformation in the solid state, NMR spectroscopy is a powerful technique for elucidating the dynamic conformational preferences of molecules in solution.

¹H and ¹³C NMR Chemical Shift Analysis

Determination of Torsional Angles and Ribose Conformation in Solution

The determination of torsional angles and the preferred ribose pucker in solution is typically achieved through the analysis of nuclear Overhauser effects (NOEs) and scalar coupling constants (J-couplings). NOE data provide information about through-space distances between protons, which can be used to determine the relative orientation of the base and the sugar. The vicinal proton-proton coupling constants within the ribose ring are used to determine the sugar pucker conformation via the Karplus equation, which relates the coupling constant to the dihedral angle between the coupled protons. A detailed conformational analysis of 9-alpha-Ribofuranosyladenine in solution would require the acquisition and analysis of these specific NMR parameters.

NOESY and COSY Studies for Structural Proximity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like this compound. Among the various 2D NMR techniques, COrrelation SpectroscopY (COSY) and Nuclear Overhauser Effect SpectroscopY (NOESY) are fundamental for establishing proton connectivity and spatial proximity, respectively.

COSY (COrrelation SpectroscopY) experiments are utilized to identify protons that are coupled to each other through chemical bonds, typically over two or three bonds (J-coupling). In the context of this compound, a COSY spectrum would reveal correlations between adjacent protons on the ribofuranose ring. For instance, the proton at the C1' position (H1') would show a cross-peak with the proton at the C2' position (H2'), H2' with H3', and so on. This through-bond connectivity is crucial for assigning the proton signals of the sugar moiety.

NOESY (Nuclear Overhauser Effect SpectroscopY) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This is particularly vital for determining the stereochemistry and preferred conformation of the molecule. For this compound, a key application of NOESY is to define the orientation of the adenine base relative to the ribose sugar, described by the glycosidic torsion angle (χ). A NOESY cross-peak between the H8 proton of the adenine base and the H1' proton of the ribose ring would be indicative of a syn conformation. Conversely, the absence of this correlation and the presence of a cross-peak between the adenine H8 and the H2' or H3' protons would suggest an anti conformation.

The combined data from COSY and NOESY experiments allow for a detailed mapping of the molecule's three-dimensional structure in solution. biorxiv.org These techniques are powerful for distinguishing between isomers and confirming the α-configuration at the anomeric carbon. biorxiv.org

Table 1: Representative 2D NMR Correlations for this compound This table illustrates the expected correlations. Actual chemical shifts (ppm) are dependent on experimental conditions.

| Experiment | Correlating Protons | Type of Interaction | Structural Information |

| COSY | H1' ↔ H2' | 3J (Through-bond) | Connectivity in ribose ring |

| H2' ↔ H3' | 3J (Through-bond) | Connectivity in ribose ring | |

| H3' ↔ H4' | 3J (Through-bond) | Connectivity in ribose ring | |

| H4' ↔ H5'/H5'' | 3J (Through-bond) | Connectivity to exocyclic group | |

| NOESY | Adenine H8 ↔ Ribose H2' | Through-space | Suggests anti conformation |

| Adenine H2 ↔ Ribose H1' | Through-space | Proximity of base and sugar | |

| Ribose H1' ↔ Ribose H4' | Through-space | Confirms sugar pucker |

Computational Structural Modeling

Computational chemistry provides powerful theoretical methods to complement experimental data, offering insights into the structural dynamics, electronic properties, and conformational energetics of this compound.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to model the behavior of molecules at the atomic level over time. nih.gov These methods employ classical mechanics and force fields (like AMBER, CHARMM, or GAFF) to calculate the potential energy of a system and simulate its motion. rsc.orgub.edu

For this compound, MD simulations can provide a detailed picture of its conformational landscape. Key structural parameters investigated include:

Glycosidic Torsion Angle (χ): MD simulations can map the energy profile for the rotation around the N9-C1' bond, identifying the most stable conformations (syn vs. anti) and the energy barriers between them.

Sugar Pucker: The five-membered ribofuranose ring is not planar and exists in a dynamic equilibrium between various puckered conformations (e.g., C2'-endo, C3'-endo). Simulations can quantify the relative populations of these puckering states. nih.gov

MD simulations are performed by placing the molecule in a simulated environment, often a box of water molecules, and integrating Newton's equations of motion over a set period, revealing the dynamic nature of the molecule. nih.govresearchgate.net

Table 2: Typical Parameters Investigated in MD Simulations of Nucleoside Analogs

| Parameter | Description | Typical Range/States | Information Gained |

| Glycosidic Angle (χ) | Torsion angle O4'-C1'-N9-C4 | syn / anti | Orientation of the adenine base |

| Sugar Pucker (P) | Phase angle of pseudorotation | North (C3'-endo) / South (C2'-endo) | Conformation of the ribose ring |

| Backbone Angle (γ) | Torsion angle O5'-C5'-C4'-C3' | gauche+ / trans / gauche- | Orientation of the 5'-hydroxyl group |

Quantum Mechanical Calculations for Electronic Structure

Quantum Mechanical (QM) calculations, based on solving the Schrödinger equation, provide a more fundamental description of a molecule's electronic structure. Methods such as Density Functional Theory (DFT) or ab initio calculations (like Hartree-Fock or Møller-Plesset) are used to obtain detailed information about electron distribution, molecular orbitals, and the energies of different molecular states.

In the study of this compound, QM calculations are essential for:

Conformational Energy: Accurately calculating the relative energies of different conformers (e.g., various sugar puckers or glycosidic bond rotations) to determine the global minimum energy structure. nih.gov

Rotational Barriers: Determining the energy barriers for conformational changes, such as the rotation around the glycosidic bond. CNDO/2 molecular orbital calculations, an early semi-empirical QM method, have been used to estimate that the energy barrier to rotation around the glycosyl bond is low, comparable to that of natural adenosine (B11128). nih.gov

Electronic Properties: Analyzing properties like the distribution of partial atomic charges, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. These properties are crucial for understanding intermolecular interactions.

QM methods provide a static, time-independent picture of the molecule's electronic state, which is highly complementary to the dynamic information obtained from MD simulations. Hybrid QM/MM methods can combine the accuracy of QM for a reactive center with the efficiency of MM for the larger system. nju.edu.cn

Table 3: Representative Quantum Mechanical Calculation Outputs

| Calculation Type | Property Calculated | Significance |

| Geometry Optimization | Minimum energy structure | Predicts the most stable 3D arrangement of atoms. |

| Potential Energy Scan | Rotational energy barrier (e.g., for χ angle) | Quantifies the energy required for conformational change. nih.gov |

| Charge Analysis | Partial atomic charges | Helps predict sites for electrostatic interactions. |

| Frontier Orbitals | HOMO-LUMO energy gap | Relates to chemical reactivity and electronic transitions. |

Comparative Computational Analysis with Beta-Anomers and Other Isomers

A key aspect of understanding this compound is to compare its structural and energetic properties with its naturally occurring β-anomer, adenosine. The sole difference between these anomers is the stereochemistry at the C1' carbon, but this leads to significant changes in their preferred three-dimensional structures and biological activities.

Computational analyses are ideally suited for this comparison. By building models of both the α- and β-anomers, researchers can systematically compare their conformational preferences.

Glycosidic Preference: The β-anomer (adenosine) typically shows a strong preference for the anti conformation, which is essential for its recognition by most enzymes and receptors. Computational studies can explore whether the α-anomer has a different or less pronounced preference, potentially favoring the syn conformation or having a lower energy barrier between the two states.

Sugar Pucker Equilibrium: The equilibrium between C2'-endo and C3'-endo sugar puckers is fundamental to the function of nucleic acids. Comparative simulations can reveal how the anomeric configuration influences this equilibrium. For instance, the α-anomer might exhibit a different dominant pucker or a more flexible sugar ring compared to the β-anomer.

These comparative computational studies are critical for rationalizing the different biological roles of α- and β-nucleosides and for designing analogs with specific conformational properties.

Table 4: Comparative Computational Predictions for α- and β-Anomers of Ribofuranosyladenine

| Feature | This compound (α-anomer) | 9-beta-Ribofuranosyladenine (β-anomer / Adenosine) |

| Predicted Glycosidic Preference | Often a smaller energy difference between syn and anti | Strong preference for the anti conformation |

| Dominant Sugar Pucker | May differ; can show more flexibility | Typically C2'-endo or C3'-endo, depending on context |

| H-bond Donor/Acceptor Profile | Spatially distinct due to α-linkage | Standard profile for recognition in biological systems |

| Overall Molecular Shape | More compact or "L-shaped" conformation | More extended conformation |

Biochemical Interactions and Molecular Mechanisms of 9 Alpha Ribofuranosyladenine

Interaction with Enzymes

The metabolic fate and intracellular action of nucleosides are dictated by a suite of enzymes that exhibit remarkable specificity for the natural β-anomeric configuration.

Substrate Recognition and Specificity

Enzymes involved in the purine (B94841) salvage pathway, such as adenosine (B11128) kinase and adenosine deaminase, are crucial for maintaining the cellular pool of nucleotides. These enzymes possess highly evolved active sites that recognize the precise three-dimensional structure of adenosine. The orientation of the adenine (B156593) base relative to the ribose sugar in the β-configuration allows for optimal hydrogen bonding and hydrophobic interactions within the catalytic site, facilitating phosphorylation by adenosine kinase or deamination by adenosine deaminase.

In contrast, 9-α-ribofuranosyladenine is a poor substrate, if at all, for these enzymes. The α-glycosidic bond places the adenine base in a spatial orientation that prevents it from fitting correctly into the enzyme's active site. This steric clash and the inability to form the necessary stabilizing contacts mean that the α-anomer is largely inert to the key enzymes of purine metabolism. nih.gov For example, studies have shown that many α-anomers of nucleosides are resistant to enzymatic degradation that readily cleaves their β-counterparts. nih.gov

A study on Mycobacterium tuberculosis adenosine kinase found that while various modifications to the ribose moiety of adenosine were tolerated to some extent, the natural β-anomer (adenosine) was by far the most active substrate. nih.gov An alpha-anomer with a different sugar, 9-[α-L-lyxofuranosyl]-adenine, showed only 3.8% of the activity of adenosine, highlighting the enzyme's strong preference for the β-configuration. nih.gov

| Compound | Anomeric Configuration | Typical Substrate Activity | Reason for Activity/Inactivity |

|---|---|---|---|

| 9-β-Ribofuranosyladenine (Adenosine) | Beta (β) | Yes (e.g., for Adenosine Kinase, Adenosine Deaminase) | Correct stereochemistry allows for proper binding in the enzyme active site. |

| 9-α-Ribofuranosyladenine (α-Adenosine) | Alpha (α) | No / Extremely Poor | Incorrect stereochemistry prevents proper fit and interaction with the enzyme active site. nih.gov |

Enzyme Inhibition Mechanisms (e.g., Ribonucleotide Reductase, Purine Nucleoside Phosphorylase)

Nucleoside analogues often exert their effects by inhibiting key enzymes. Ribonucleotide Reductase (RNR) is essential for DNA synthesis, converting ribonucleotides to deoxyribonucleotides. Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway. researchgate.net Inhibition of these enzymes can have significant therapeutic effects.

However, for a nucleoside analogue to inhibit RNR, it must typically be converted intracellularly to its triphosphate form. As established, 9-α-ribofuranosyladenine is a poor substrate for the initial phosphorylation step by adenosine kinase, preventing its conversion into the active inhibitory form. nih.gov

Similarly, PNP, which catalyzes the reversible phosphorolysis of 6-oxopurine nucleosides, also demonstrates high stereospecificity. nih.govnih.gov While many modified nucleosides can act as inhibitors by binding to the PNP active site, the unnatural α-configuration of 9-α-ribofuranosyladenine makes it an unlikely candidate for a potent inhibitor. The active site of PNP is tailored to the shape of β-nucleosides, and the altered geometry of the α-anomer would preclude the high-affinity binding required for effective inhibition. nih.gov

Receptor Binding and Signaling Pathway Modulation

Extracellular adenosine modulates a wide range of physiological processes by binding to four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. nih.gov The interaction is highly dependent on the ligand's structure.

Adenosine Receptor Subtype Binding Affinity (e.g., A1, A2A, A2B, A3)

The binding pockets of adenosine receptors are exquisitely tuned to the conformation of adenosine (the β-anomer). Structure-activity relationship studies have demonstrated that modifications to the N6-position of the adenine ring and the 5'-position of the ribose can produce potent and selective ligands. nih.gov However, the fundamental stereochemistry at the C1' position of the ribose is critical and not readily altered.

| Compound | Anomeric Configuration | Binding to Adenosine Receptors (A1, A2A, A2B, A3) |

|---|---|---|

| 9-β-Ribofuranosyladenine (Adenosine) | Beta (β) | Yes, acts as the endogenous agonist. nih.gov |

| 9-α-Ribofuranosyladenine (α-Adenosine) | Alpha (α) | No significant binding affinity. |

Agonist and Antagonist Properties at Specific Receptors

A compound's ability to act as an agonist (a receptor activator) or an antagonist (a receptor blocker) is predicated on its ability to first bind to the receptor. An agonist must not only bind but also induce a conformational change in the receptor that initiates a downstream signaling cascade. An antagonist must bind with sufficient affinity to occupy the binding site and prevent the endogenous agonist from binding, but without initiating a signal.

Given that 9-α-ribofuranosyladenine does not bind with appreciable affinity to any of the adenosine receptor subtypes, it cannot function as either an agonist or an orthosteric antagonist. It does not activate A1/A3-mediated inhibition or A2A/A2B-mediated stimulation of adenylyl cyclase, nor does it block adenosine from doing so. The strict stereochemical requirements of these receptors render the α-anomer functionally inert in this context.

Mechanisms of Receptor-G Protein Coupling and Effector System Modulation (e.g., Adenylate Cyclase)

There is currently no specific scientific information available that details the mechanisms by which 9-alpha-Ribofuranosyladenine may interact with G protein-coupled receptors (GPCRs) or modulate effector systems such as adenylate cyclase. The interaction of nucleoside analogs with purinergic receptors, a class of GPCRs, is a broad area of study, but specific data for the alpha-anomer of ribofuranosyladenine is not present in the available research. General mechanisms of GPCR signaling involve a ligand binding to the receptor, which induces a conformational change, allowing it to activate an associated G protein. nih.govnih.gov The activated G protein then modulates downstream effectors like adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP), a critical second messenger. elifesciences.org However, studies directly linking this compound to this pathway have not been identified.

Cellular and Molecular Effects

Detailed mechanistic studies on the influence of this compound on nucleic acid synthesis and integrity are not prominently available. In contrast, its beta-anomer, 9-beta-D-arabinofuranosyladenine (ara-A), is well-documented as a selective inhibitor of DNA synthesis. nih.gov The triphosphate form of ara-A (ara-ATP) competitively inhibits DNA polymerase enzymes, thereby halting DNA replication. nih.govnih.gov While it is plausible that this compound might interact with enzymes involved in nucleic acid metabolism, specific research confirming its role as an inhibitor of DNA or RNA synthesis, or detailing its mechanism of action, is lacking.

The capacity of this compound to induce cellular apoptosis has not been specifically documented in the available scientific literature. Apoptosis, or programmed cell death, is a critical cellular process that can be initiated by various stimuli, including certain nucleoside analogs. For instance, compounds like 2-chloro-2'-deoxyadenosine and 9-beta-D-arabinosyl-2-fluoroadenine are known to be potent inducers of apoptosis in specific cancer cells. However, there is no corresponding research to confirm or characterize an apoptotic effect for this compound.

Specific research detailing the effects of this compound on cellular metabolic pathways, such as purine and nucleotide metabolism, is not available. Purine metabolism involves complex pathways for the synthesis of nucleotides from precursors (de novo synthesis) and the recycling of degraded bases (salvage pathway). nih.govnih.gov Nucleoside analogs can interfere with these pathways by acting as substrates or inhibitors for key enzymes. Without dedicated studies, the precise impact of this compound on the enzymes and intermediates of these metabolic routes remains unknown.

There is a lack of mechanistic studies investigating the impact of this compound on gene expression and protein synthesis. The processes of transcription (DNA to RNA) and translation (RNA to protein) are fundamental to cell function and can be targets for therapeutic agents. nih.gov For example, some adenosine analogs can affect RNA synthesis. nih.gov However, no specific data is available to describe how this compound might alter the expression of specific genes or the machinery of protein synthesis.

Data Tables

Due to the lack of specific experimental data for this compound in the provided search results, interactive data tables with research findings cannot be generated.

Comparative Studies of Isomeric and Analogous Nucleosides in Biological Contexts

Alpha- vs. Beta-Anomeric Discrimination in Biological Systems

In biological systems, the stereochemistry at the anomeric carbon (C1') of the ribose sugar in nucleosides is a critical determinant of their recognition and processing by enzymes and receptors. The naturally occurring nucleosides in DNA and RNA are exclusively in the beta (β) configuration. Consequently, most cellular machinery has evolved to specifically recognize and utilize these β-anomers. This specificity forms the basis of anomeric discrimination.

Alpha-nucleosides, such as 9-alpha-Ribofuranosyladenine, are stereoisomers of the natural β-nucleosides and are generally rare in nature. rsc.org Their distinct three-dimensional structure often leads to altered biological activity. A primary example of this discrimination is seen in their enzymatic stability. It is a general observation that α-nucleosides exhibit greater resistance to enzymatic degradation compared to their β-counterparts. nih.gov For instance, studies have shown that while β-2′-deoxycytidine is readily deaminated and enzymatically hydrolyzed by nucleoside deaminases and nucleosidases from Escherichia coli, its α-anomer remains inert to these enzymatic actions. nih.gov This resistance is attributed to the inability of the enzyme's active site to accommodate the alpha-anomeric configuration.

The conformational preferences of α-nucleosides also contribute to this discrimination. X-ray crystallography studies of 9-alpha-D-arabinofuranosyladenine have revealed that it adopts an anti conformation regarding the glycosyl bond, a feature comparable to other α-nucleosides. nih.gov The sugar pucker in this molecule was determined to be C(2')-exo-C(3')-endo and C(3')-endo for the two independent molecules in the crystal unit. nih.gov These specific conformations, which differ from the preferred conformations of β-anomers, can influence how the nucleoside fits into the binding pockets of enzymes and receptors.

While many biological systems are highly specific for β-anomers, this is not a universal rule. Some α-nucleoside derivatives have been shown to possess significant biological activities, including antitumor and antiviral effects, indicating that certain cellular targets can recognize and interact with the alpha configuration. nih.govnih.gov For example, 2-chloro-α-2′-deoxyadenosine has been reported to significantly inhibit the growth of leukemia L1210 cells. nih.gov This suggests that while the primary metabolic and genetic machinery discriminates against α-anomers, specific enzymes or receptors may have evolved to bind these structures, or the α-anomers may act through different mechanisms.

Functional Divergence of N7- and N9-Regioisomers (e.g., in RNA Duplex Stability)

The position of the glycosidic bond on the purine (B94841) ring is another critical structural feature that dictates the function of nucleosides. In naturally occurring adenosine (B11128), the ribose moiety is attached to the N9 position of the adenine (B156593) base. However, during chemical synthesis, the N7-regioisomer, 7-ribofuranosyladenine (7A), can be formed as a kinetically favored, albeit minor, product. nih.gov While historically considered a side-product, recent studies have shown that the incorporation of N7-adenosine regioisomers into RNA duplexes leads to significant functional divergence compared to their natural N9 counterparts, particularly concerning thermodynamic stability.

Research has demonstrated that the substitution of a single N9-adenosine with an N7-adenosine (7A) dramatically alters the stability of RNA duplexes, and this effect is highly dependent on the opposing base. When 7A is paired with pyrimidines (uracil or cytosine), it generally destabilizes the RNA duplex. Conversely, when paired with purines (adenine or guanine), it tends to enhance the thermodynamic stability of the duplex, particularly in the context of 1x1 mismatches.

These unique properties of N7-regioisomers could be leveraged in RNA-based technologies. The ability to selectively stabilize purine-purine mismatches could be valuable in structure-based RNA studies and in the development of therapeutic oligonucleotides designed to target specific RNA structures or sequences.

Structure-Activity Relationships of Ribose-Modified and Purine-Modified Analogs

The biological activity of adenosine analogs, including this compound, can be finely tuned by chemical modifications to both the ribose and purine moieties. Structure-activity relationship (SAR) studies are crucial for designing ligands with enhanced affinity, selectivity, and efficacy for specific biological targets, such as adenosine receptors (A1, A2A, A2B, and A3).

Purine Modifications: The purine base offers several positions for modification that can profoundly impact receptor selectivity.

N6-Position: Substitutions at the N6 position of the adenine ring are a well-established strategy for modulating adenosine receptor affinity and selectivity. For instance, bulky substituents like the N6-cyclopentyl group tend to confer selectivity for A1 receptors. Conversely, an N6-(3-iodobenzyl) moiety is a structural feature often associated with high affinity and selectivity for A3 receptors.

C2-Position: Modifications at the C2 position of the purine ring also play a significant role in defining the SAR. For A3 receptor ligands, the introduction of small 2-alkylamino groups, such as methylamino, is favored. The substitution of a 2-methoxy group with a 2-methylthio group in an N6-(3-iodobenzyl)-9-methyladenine analog resulted in a 61-fold increase in potency at the A3 receptor, highlighting the sensitivity of this position to electronic and steric changes.

These SAR studies demonstrate that a systematic exploration of chemical space around the adenosine scaffold can yield analogs with highly specific pharmacological profiles. The interplay between modifications on the ribose and purine components is complex, and often, combined modifications are necessary to achieve the desired activity and selectivity.

Stereospecificity of Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental factor governing its interaction with chiral biological macromolecules like proteins and nucleic acids. For nucleoside analogs, stereospecificity is often observed, meaning that different stereoisomers of the same compound can exhibit vastly different biological activities. This is particularly true for compounds with multiple chiral centers, such as this compound.

The distinction between α- and β-anomers at the C1' position is a prime example of stereospecificity. As discussed previously, many enzymes exhibit a strong preference for the natural β-configuration. nih.gov However, biological activity is not exclusive to β-anomers. There are several instances where α-nucleosides demonstrate potent, and sometimes stereospecific, biological effects. For example, certain α-nucleosides have been found to possess growth-inhibitory properties against cancer cells that are comparable to, or in some cases, even more selective than their β-counterparts.

Beyond the anomeric center, stereochemistry at other positions of the nucleoside analog can also be critical. A study on a pair of chiral N6-(3-iodobenzyl)-9-(2,3-dihydroxypropyl)adenine derivatives, which are enantiomers, demonstrated clear stereoselectivity. The R-enantiomer was found to be 5.7-fold more potent at A3 adenosine receptors than the S-enantiomer. This highlights that the precise spatial orientation of substituents is crucial for optimal interaction with the receptor's binding pocket.

The synthesis of stereospecific nucleoside analogs is therefore a key area of medicinal chemistry. Methods have been developed for the stereospecific synthesis of α-anomeric pyrimidine (B1678525) nucleosides, allowing for the controlled preparation of a single desired stereoisomer. nih.gov This control is essential for elucidating the specific biological roles of different isomers and for developing drugs with improved potency and reduced off-target effects. The biological activity of this compound and its analogs is thus intrinsically linked to their unique stereochemical configuration, which dictates how they are recognized and processed within a cellular environment.

Advanced Analytical and Computational Methodologies in 9 Alpha Ribofuranosyladenine Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for isolating 9-alpha-Ribofuranosyladenine from complex mixtures, such as reaction syntheses or biological matrices. The choice of technique is often dictated by the required purity, scale of separation, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of nucleosides and their analogs, including this compound. nih.govzju.edu.cn Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov This allows for the effective separation of polar compounds like nucleosides. sielc.com The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases.

Method development for adenosine (B11128) analogs often involves optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comrsc.org Gradient elution, where the mobile phase composition is varied over time, is frequently used to achieve optimal separation of complex mixtures. zju.edu.cn Detection is commonly achieved using a UV detector, as purine (B94841) bases exhibit strong absorbance in the UV spectrum. sielc.com For enhanced sensitivity and specificity, fluorescence detection can be employed after derivatization. nih.govnih.gov

| Parameter | Typical Conditions for Nucleoside Analysis |

| Stationary Phase | Reversed-phase C18, C8 |

| Mobile Phase | Aqueous buffer (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer) with acetonitrile or methanol |

| Elution Mode | Isocratic or Gradient |

| Detection | UV (e.g., 260 nm), Fluorescence (with derivatization) |

| Flow Rate | 0.5 - 2.0 mL/min |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. nih.gov This is achieved through the use of stationary phase particles smaller than 2 μm, which necessitates a specialized system capable of handling higher backpressures. thermofisher.cn For polar analytes like this compound that can be challenging to retain on traditional reversed-phase columns, techniques like Ultra-Performance Convergence Chromatography (UPC²) have shown utility for separating nucleosides. UPLC is often coupled with mass spectrometry for enhanced analytical power. nih.gov

Spectrometric Techniques for Characterization and Quantification

Spectrometric methods are pivotal for the structural confirmation and quantitative analysis of this compound.

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it allows for the sensitive detection and quantification of the compound in complex mixtures. nih.govacs.org Electrospray ionization (ESI) is a common ionization technique for nucleosides, producing protonated molecules [M+H]+. guidechem.com

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This fragmentation pattern can be used to confirm the identity of the compound and distinguish it from isomers. mdpi.com For nucleosides, a characteristic fragmentation involves the cleavage of the glycosidic bond, resulting in an ion corresponding to the purine base. nih.gov This technique is crucial for the unambiguous identification of modified nucleosides in biological samples. nih.gov

| Ionization Technique | Mass Analyzer | Common Fragmentation | Applications |

| Electrospray Ionization (ESI) | Quadrupole, Time-of-Flight (TOF), Orbitrap | Cleavage of the glycosidic bond | Molecular weight determination, structural elucidation, quantification |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Time-of-Flight (TOF) | Similar to ESI | Analysis of intact molecules, imaging mass spectrometry |

UV/Visible Spectroscopy

UV/Visible spectroscopy is a fundamental technique for the detection and quantification of this compound, owing to the strong ultraviolet absorbance of the adenine (B156593) moiety. The purine ring system of adenine exhibits a characteristic absorption maximum at approximately 260 nm. ias.ac.inunchainedlabs.com This property is widely exploited for detection in HPLC and for concentration determination using the Beer-Lambert law. unchainedlabs.com The absorption spectrum can be influenced by the solvent and pH. researchgate.net For instance, the UV spectrum of adenine in an aqueous solution at pH 7.0 shows a distinct peak that can be used for quantification. researchgate.net

| Compound Moiety | Wavelength of Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) |

| Adenine | ~260 nm | Varies with pH and solvent |

X-ray Diffraction for Solid-State Structure Determination

In a study of the closely related analog, 9-alpha-D-arabinofuranosyladenine, X-ray diffraction revealed that the molecule adopts an anti conformation with respect to the glycosyl bond. nih.gov The sugar pucker and the conformation around the C4'-C5' bond were also determined. nih.gov Such detailed structural information is invaluable for understanding the molecule's shape and potential interactions with biological targets.

| Crystallographic Parameter | Information Provided |

| Space Group and Unit Cell Dimensions | Crystal system and packing arrangement |

| Atomic Coordinates | Precise 3D positions of all atoms |

| Bond Lengths and Angles | Geometric details of the molecular structure |

| Torsion Angles | Conformational information (e.g., sugar pucker, glycosyl bond orientation) |

| Intermolecular Interactions | Hydrogen bonding and other non-covalent interactions in the crystal |

Computational Chemistry and Bioinformatics Applications

In the study of 9-α-Ribofuranosyladenine and its analogs, computational chemistry and bioinformatics serve as powerful tools to predict and analyze molecular interactions, structure-activity relationships, and metabolic impact. These in silico methods provide deep insights at an atomic level, guiding further experimental research.

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques for understanding how a ligand, such as 9-α-Ribofuranosyladenine, might interact with a biological target, typically a protein receptor or an enzyme. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This method involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target protein and scoring them based on their binding affinity. For adenosine analogs, docking studies are crucial in identifying key interactions with targets like adenosine receptors or enzymes involved in nucleoside metabolism. These studies can elucidate which amino acid residues are critical for binding and can help in the rational design of more potent and selective analogs.

The following table illustrates the type of data generated from molecular docking and dynamics simulations for hypothetical interactions of 9-α-Ribofuranosyladenine with a target protein.

| Computational Method | Key Parameters Investigated | Insights Gained for 9-α-Ribofuranosyladenine Research |

| Molecular Docking | Binding Affinity (kcal/mol), Binding Pose, H-Bond Interactions | Predicts the most likely binding mode and strength of interaction with a target protein. Helps identify key amino acid residues involved in the binding of the adenine base and the ribose sugar, guiding modifications to improve affinity. |

| Molecular Dynamics (MD) | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), H-Bonds | Assesses the stability of the ligand-protein complex over time. A stable RMSD suggests a stable binding. Reveals conformational changes in the protein and the ligand upon binding, providing a dynamic view of the interaction. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orglibretexts.org QSAR models are built by correlating variations in the physicochemical properties of molecules with their observed biological activities. wikipedia.org

In the context of 9-α-Ribofuranosyladenine and its analogs, QSAR studies can be employed to predict the biological activity of novel derivatives. The process involves:

Data Collection : Gathering a dataset of adenosine analogs with experimentally determined biological activities (e.g., binding affinities for a specific receptor).

Descriptor Calculation : For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects) is calculated.

Model Development : A mathematical model is created to correlate the descriptors with the biological activity.

Validation : The model's predictive power is tested using an external set of compounds not used in the model development.

Studies on derivatives of adenine and adenosine have highlighted structural features important for affinity at specific receptors. nih.govnih.gov For instance, modifications at the N6 and C2 positions of the adenine ring, as well as changes to the ribose moiety, significantly impact receptor selectivity and affinity. nih.govnih.gov While a specific QSAR model for 9-α-Ribofuranosyladenine is not detailed in the provided literature, the principles of SAR from related compounds can inform such a model.

The table below summarizes key structural modifications in adenosine analogs and their observed impact on activity, which would be foundational data for a QSAR model.

| Structural Modification Position | Type of Modification | General Impact on Activity |

| N6-position of Adenine | Bulky substituents (e.g., benzyl, cycloalkyl) | Often increases affinity and can confer selectivity for specific adenosine receptor subtypes. nih.gov |

| C2-position of Adenine | Substitution with halo, amino, or thio groups | Can modulate receptor affinity and selectivity. nih.gov |

| 9-position (Ribose linkage) | Acyclic or other cyclic substituents | Modifications here can distinguish between agonist and antagonist activity and are critical for receptor interaction. nih.gov |

| Ribose Moiety | Deoxygenation (e.g., at 2' or 3' positions) | Can affect the sugar pucker conformation and influence binding. 3'-deoxy analogs have shown retained selectivity and activity at certain receptors. nih.gov |

Metabolomics-Based Analysis in Biological Systems

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. mdpi.com This powerful "omics" approach provides a direct functional readout of the physiological state of a biological system. mdpi.comnih.gov Metabolomics analysis can be used to understand how a compound like 9-α-Ribofuranosyladenine is processed by a biological system and what downstream effects it may have on metabolic pathways.

The workflow for a metabolomics study typically involves:

Sample Collection : Obtaining biological samples (e.g., plasma, urine, cell extracts) after exposure to the compound of interest.

Metabolite Extraction and Analysis : Using analytical platforms like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the metabolites in the sample. mdpi.com

Data Analysis : Employing bioinformatics and statistical tools to compare the metabolic profiles of treated versus untreated samples, identify significantly altered metabolites, and map them to biological pathways. mdpi.com

In research involving 9-α-Ribofuranosyladenine, metabolomics could be used to:

Identify the metabolic fate of the compound, including any breakdown products or modifications.

Discover biomarkers that indicate the compound's biological effect.

Elucidate the mechanism of action by observing which metabolic pathways are perturbed upon its introduction.

The following table outlines how metabolomics could be applied to study 9-α-Ribofuranosyladenine and the potential findings.

| Metabolomics Application Area | Analytical Approach | Potential Research Findings for 9-α-Ribofuranosyladenine |

| Metabolic Fate Analysis | Untargeted or targeted MS-based analysis of biological fluids post-administration. | Identification of metabolites of 9-α-Ribofuranosyladenine, such as its phosphorylated forms or degradation products. This would reveal the pathways involved in its catabolism and clearance. |

| Biomarker Discovery | Comparison of global metabolic profiles of control vs. treated groups. | Identification of endogenous metabolites that are significantly up- or down-regulated in response to 9-α-Ribofuranosyladenine. These could serve as biomarkers for the compound's efficacy or off-target effects. For example, changes in purine or pyrimidine (B1678525) pathway intermediates might be observed. |

| Mechanism of Action & Pathway Analysis | Mapping of altered metabolites onto known biochemical pathway databases. | Elucidation of the broader biological impact of the compound. For instance, if 9-α-Ribofuranosyladenine interacts with an adenosine receptor, metabolomics might reveal downstream changes in energy metabolism (e.g., glycolysis, TCA cycle) or lipid metabolism, providing a systems-level view of its effects. nih.gov |

Emerging Research Directions and Potential Applications in Academic Research

Development of Chemical Probes for Biochemical Pathways

The development of chemical probes is a cornerstone of chemical biology, enabling the interrogation and elucidation of complex biochemical pathways. While specific chemical probes based on 9-alpha-Ribofuranosyladenine have not been extensively reported, the principles of probe design suggest its potential utility. The alpha-configuration of the glycosidic bond confers a distinct three-dimensional structure compared to the natural beta-anomer. researchgate.net This structural uniqueness could be exploited to design probes with high specificity for particular enzymes or receptors that may not interact with the canonical adenosine (B11128).

For instance, a this compound scaffold could be functionalized with reporter groups such as fluorophores or biotin (B1667282) tags. Such probes could be used in competitive binding assays to identify novel adenosine-binding proteins or to map the active sites of enzymes involved in purine (B94841) metabolism. The inherent resistance of some alpha-nucleosides to enzymatic degradation could also be an advantageous feature for in vivo imaging and pathway analysis, offering a longer-lasting signal compared to probes based on metabolically labile beta-nucleosides. rsc.org

Investigation of Non-Canonical Nucleoside Roles in Biological Processes

The existence of nucleosides beyond the canonical A, G, C, and U in cellular systems is well-established, with modified nucleosides playing crucial roles in tuning the structure and function of RNA. Alpha-nucleosides, while rare in nature, represent a fascinating class of non-canonical nucleosides. rsc.org Their incorporation into oligonucleotides has been shown to impart unique structural properties, such as the formation of parallel-stranded duplexes with complementary beta-oligonucleotides. rsc.org

Investigating the biological roles of this compound could uncover novel regulatory mechanisms. For example, its presence, even at low levels, could potentially modulate processes such as transcription, translation, or RNA processing by interfering with the recognition of canonical adenosine. Furthermore, studies could explore whether cells possess specific enzymes capable of synthesizing or degrading alpha-nucleosides, which would hint at a regulated biological function. The distinct conformation of alpha-nucleosides might also allow them to interact with allosteric sites on enzymes, thereby modulating their activity in a manner distinct from their beta-counterparts. nih.gov

Rational Design of Modified Nucleosides for Structural Biology Research

Structural biology provides atomic-level insights into the function of macromolecules. Modified nucleosides are valuable tools in this field, used to stabilize specific conformations of nucleic acids or to probe protein-nucleic acid interactions. The rational design of derivatives of this compound could offer novel tools for structural biologists.

| Research Area | Potential Application of this compound | Rationale |

| X-ray Crystallography | Stabilization of nucleic acid structures | The rigid conformation of the alpha-anomer can reduce the conformational flexibility of oligonucleotides, aiding in crystal formation. |

| NMR Spectroscopy | Probing nucleic acid dynamics | The unique spectral signature of the alpha-anomer can be used as a reporter to study local conformational changes in response to binding events. |

| Cryo-Electron Microscopy | Trapping specific conformational states of large complexes | Incorporation of the alpha-anomer could help to stabilize a particular functional state of a ribonucleoprotein machine for structural determination. |

Exploration of Roles in Food Science and Flavor Enhancement Mechanisms

The role of nucleosides and nucleotides in taste and flavor is well-documented, with compounds like inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP) being potent umami enhancers. While there is currently no specific research on the flavor profile of this compound, its structural similarity to adenosine suggests it could potentially interact with taste receptors.

Future research in food science could explore the sensory properties of this alpha-anomer. It would be of interest to determine if it possesses any taste-modulating activities, either as a flavor enhancer, a bitterness blocker, or a source of a novel taste sensation. Given the unique stereochemistry, its interaction with taste receptors would likely differ from that of beta-adenosine, potentially leading to novel applications in the food industry for creating new flavor profiles or enhancing existing ones.

Studies on Biosynthetic Pathways and Metabolic Engineering Approaches

The natural occurrence of alpha-nucleosides is rare, and their biosynthetic pathways are not well understood. rsc.org Research in this area would focus on identifying the enzymes and genetic pathways responsible for the synthesis of this compound, if they exist in any organism. Such a discovery would be a significant contribution to our understanding of the metabolic potential of cells.

From a metabolic engineering perspective, the development of microbial strains capable of producing this compound could be a valuable goal. This could be achieved by discovering and engineering novel glycosyltransferases that can catalyze the formation of the alpha-glycosidic bond. nih.gov Alternatively, existing purine nucleoside phosphorylases could be engineered to favor the synthesis of the alpha-anomer over the beta-anomer. nih.govresearchgate.net A successful metabolic engineering strategy would provide a sustainable and cost-effective source of this compound for further research and potential applications.

Advanced Mechanistic Studies in Cellular and Molecular Biology

At the cellular and molecular level, this compound could serve as a valuable tool for dissecting complex biological processes. Its resistance to certain enzymes that act on beta-adenosine could be leveraged to study the specific roles of these enzymes. For example, if a cellular process is inhibited by adenosine but not by this compound, it would suggest the involvement of an enzyme that specifically recognizes the beta-anomer.

Furthermore, mechanistic studies could investigate the cellular uptake, metabolism, and potential incorporation of this compound into cellular macromolecules. While the incorporation of alpha-nucleosides into DNA or RNA is generally considered unlikely due to the high specificity of polymerases, investigating this possibility could yield surprising results and open new avenues of research into the fidelity of nucleic acid synthesis. The unique structural and chemical properties of this compound make it a compelling subject for future mechanistic studies aimed at unraveling the intricacies of cellular and molecular biology. nih.gov

Q & A

Q. How can researchers ethically address discrepancies between computational predictions and experimental results for 9-α-Ribofuranosyladenine?

- Methodological Answer : Re-evaluate force field parameters in molecular modeling software (e.g., AMBER, CHARMM) to ensure compatibility with ribofuranosyl systems. Cross-validate with experimental data (e.g., X-ray crystallography) and disclose limitations in the discussion section. Peer review of computational methods is critical to identify oversights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.